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molecular formula C10H14ClNO B8695180 4-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride

4-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No. B8695180
M. Wt: 199.68 g/mol
InChI Key: NLXZJJLINDIPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939528B2

Procedure details

This compound was prepared in the same manner as [5-(methyloxy)-2,3-dihydro-1H-inden-2-yl]amine hydrochloride from 4-(methyloxy)-2,3-dihydro-1H-inden-1-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].CO[C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([NH2:13])[CH2:7]2.[CH3:14][O:15]C1C=CC=C2C=1CCC2=O>>[ClH:1].[CH3:14][O:15][C:5]1[CH:4]=[CH:12][CH:11]=[C:10]2[C:6]=1[CH2:7][CH:8]([NH2:13])[CH2:9]2 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC=1C=C2CC(CC2=CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2CCC(C2=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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